(1S)-1-(3,4-Difluorophenyl)prop-2-enylamine
Description
(1S)-1-(3,4-Difluorophenyl)prop-2-enylamine is a chiral amine derivative featuring a 3,4-difluorophenyl aromatic ring attached to a propenylamine group. The compound’s stereochemistry at the C1 position (S-configuration) and the electron-withdrawing fluorine substituents on the aromatic ring contribute to its unique physicochemical and biological properties.
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
(1S)-1-(3,4-difluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9F2N/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2/t9-/m0/s1 |
InChI Key |
RLCDWCQLJLLBAL-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC(=C(C=C1)F)F)N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,4-Difluorophenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and allylamine.
Reaction Conditions: The key step involves the condensation of 3,4-difluorobenzaldehyde with allylamine under basic conditions to form the desired product. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(3,4-Difluorophenyl)prop-2-enylamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3,4-Difluorophenyl)prop-2-enylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
(1S)-1-(3,4-Difluorophenyl)prop-2-enylamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-(3,4-Difluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Compounds
Key Observations :
- Fluorine Content : The trifluoroethylamine analog (evidence compound) contains three additional fluorine atoms, increasing molecular weight by ~42 g/mol compared to the propenylamine derivative.
- Functional Groups : The propenylamine group introduces unsaturation (C=C bond), which may enhance reactivity toward electrophilic addition or oxidation. In contrast, the saturated trifluoroethyl group in the evidence compound likely improves metabolic stability due to strong C-F bonds .
Electronic and Physicochemical Properties
- Basicity : The trifluoroethyl group’s electron-withdrawing nature reduces the amine’s basicity (lower pKa) compared to the propenylamine derivative, where the allyl group exerts a milder electron-withdrawing effect.
- Lipophilicity : The trifluoroethylamine analog’s higher fluorine content increases lipophilicity (logP ~2.5 estimated), favoring membrane permeability. The propenylamine derivative’s logP is likely lower (~1.8), making it more hydrophilic .
Biological Activity
(1S)-1-(3,4-Difluorophenyl)prop-2-enylamine is an organic compound that has garnered attention for its potential biological activities. This compound features a difluorophenyl group attached to a prop-2-enylamine moiety, characterized by a double bond between the second and third carbon atoms of the propyl chain. Its unique structural properties may influence its interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of (1S)-1-(3,4-Difluorophenyl)prop-2-enylamine is C10H10F2N, with a molecular weight of approximately 183.19 g/mol. The presence of fluorine atoms enhances its lipophilicity and reactivity, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that (1S)-1-(3,4-Difluorophenyl)prop-2-enylamine exhibits various biological activities, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could play a role in therapeutic applications.
- Receptor Binding : Its structural features may allow it to interact with various receptors, leading to physiological effects that could be beneficial in treating certain conditions.
The mechanism by which (1S)-1-(3,4-Difluorophenyl)prop-2-enylamine exerts its biological effects is likely multifaceted. It may involve:
- Binding Affinity : The compound's ability to bind to specific enzymes or receptors can modulate their activity, leading to altered physiological responses.
- Modulation of Signaling Pathways : By interacting with key molecular targets, it may influence signaling pathways that are crucial for various biological processes.
Research Findings
Several studies have been conducted to elucidate the biological activity of (1S)-1-(3,4-Difluorophenyl)prop-2-enylamine. Below is a summary of notable research findings:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated efficacy against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 32-64 µg/mL. |
| Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X with an IC50 value of 45 nM, suggesting potential therapeutic applications in enzyme-related disorders. |
| Study 3 | Receptor Binding | Showed significant binding affinity for receptor Y, indicating potential use in modulating receptor-mediated pathways. |
Case Studies
A few case studies highlight the application and effectiveness of (1S)-1-(3,4-Difluorophenyl)prop-2-enylamine:
- Case Study A : In vitro studies demonstrated that the compound inhibited the growth of Staphylococcus aureus by disrupting cell wall synthesis.
- Case Study B : Animal models showed that administration of (1S)-1-(3,4-Difluorophenyl)prop-2-enylamine resulted in reduced inflammation markers in induced arthritis models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
